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4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

Enone oxidoreductase HDMF biosynthesis substrate specificity

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF; CAS 948557-12-8) is a C6H6O3 furanone distinguished by an exocyclic methylene group at position 2 and a 4-hydroxy-5-methyl-3(2H)-furanone core. It is classified as a member of furans, an enol, a cyclic ketone, and an enone.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 948557-12-8
Cat. No. B144294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-5-methyl-2-methylene-3(2H)-furanone
CAS948557-12-8
SynonymsHMMF; 
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C)O1)O
InChIInChI=1S/C6H6O3/c1-3-5(7)6(8)4(2)9-3/h8H,1H2,2H3
InChIKeyNPMQEIOINVDLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF, CAS 948557-12-8): The Authentic Biosynthetic Precursor to Furaneol for Plant Secondary Metabolism Research


4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF; CAS 948557-12-8) is a C6H6O3 furanone distinguished by an exocyclic methylene group at position 2 and a 4-hydroxy-5-methyl-3(2H)-furanone core. It is classified as a member of furans, an enol, a cyclic ketone, and an enone . HMMF is the penultimate, naturally occurring biosynthetic precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF; Furaneol®), the key aroma impact compound in strawberry (Fragaria × ananassa), and is enzymatically reduced by enone oxidoreductase (FaEO/SlEO; EC 1.3.1.105) in an NAD(P)H-dependent manner . Unlike its stable synthetic surrogates, HMMF is chemically labile in aqueous solution and requires specialized trapping protocols for detection and quantification, a property that directly impacts its handling, procurement specifications, and experimental design .

Why 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone Cannot Be Replaced by EDHMF, HDMF, or Other Furanone Analogs in Biosynthetic and Enzymatic Studies


Substituting HMMF with its closest structural analogs—such as (2E)-2-ethylidene-4-hydroxy-5-methyl-3(2H)-furanone (EDHMF) or 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF)—fundamentally alters the experimental outcome because the exocyclic methylene (=CH2) group of HMMF is the sole determinant of reaction product identity. FaEO reduces HMMF to HDMF (Furaneol), whereas EDHMF is reduced to 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF; homofuraneol), a chemically and sensorially distinct molecule . Furthermore, HMMF is the only substrate in this class that is chemically labile in aqueous solution, necessitating 3-mercaptobenzoic acid (MBA) trapping for detection, whereas EDHMF, HMPDF, and BDHMF are sufficiently stable for direct NMR and kinetic analysis . Generic substitution thus confounds both product identity and analytical workflow, making HMMF irreplaceable for studies of native HDMF biosynthesis, enzyme mechanism, and pathway elucidation.

Quantitative Differentiation Evidence for 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (CAS 948557-12-8) vs. Closest Analogs and Enzyme Orthologs


Reaction Product Specificity: HMMF is the Sole Substrate Producing HDMF (Furaneol); EDHMF Generates EHMF (Homofuraneol) Instead

HMMF is the only known physiological substrate that yields 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF; Furaneol) upon enzymatic reduction by FaEO (EC 1.3.1.105). By contrast, the closest stable analog EDHMF—which bears an ethylidene (=CH–CH3) substituent in place of the exocyclic methylene (=CH2)—is reduced to 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (EHMF; homofuraneol), a compound with a distinct aroma profile important in soy sauce and miso rather than strawberry flavor . This product divergence was confirmed by HPLC-ESI-MSn and HRGC-MS analysis of recombinant FaEO assays, where HMMF, EDHMF, HMPDF, and BDHMF each yielded their corresponding saturated products (HDMF, EHMF, HMPF, BHMF respectively), but HMMEF (bearing an isopropylidene group) was not accepted at all . For any experimental system requiring authentic HDMF formation—including pathway reconstitution, biocatalytic HDMF production, or flavor metabolic engineering—substitution with EDHMF or other analogs is chemically invalid.

Enone oxidoreductase HDMF biosynthesis substrate specificity flavor biotechnology

Enzyme Catalytic Efficiency: FaEO Processes HMMF-Class Substrates with 5–10-Fold Higher kcat than Tomato SlEO Ortholog

When HMMF-class furanone substrates (EDHMF, HMPDF, BDHMF) are assayed with recombinant enone oxidoreductases from different plant species, the strawberry enzyme (FaEO) consistently exhibits kcat values 5–10 times higher than the tomato ortholog (SlEO). FaEO kcat values range from 0.82 to 2.14 s⁻¹, whereas SlEO kcat values range from only 0.15 to 0.39 s⁻¹ across the same substrate panel . Despite this large catalytic rate disparity, the Km values are comparable between the two enzymes (FaEO: 0.82–2.14 mM; SlEO: 1.13–2.41 mM), indicating that the difference resides in turnover number rather than substrate binding affinity . This species-level kinetic divergence has direct consequences for experimental design: FaEO is the preferred biocatalyst for in vitro HDMF production from HMMF, while SlEO-based systems will require substantially longer reaction times or higher enzyme loading to achieve equivalent conversion.

Enone oxidoreductase kinetics FaEO vs SlEO species-specific catalysis flavor enzyme benchmarking

Aqueous Instability as a Handling and Detection Differentiator: HMMF Requires MBA Derivatization, Whereas EDHMF, HMPDF, and BDHMF Are Directly Characterizable

HMMF is explicitly described as chemically labile in aqueous solution and too unstable to permit reliable determination of Km and kcat values, compelling the use of the more stable analogs EDHMF, HMPDF, and BDHMF for quantitative steady-state kinetics . In the Klein et al. (2007) study, HMMF was the only furanone substrate for which kinetic constants could not be obtained, whereas EDHMF (Km = 2.14 mM), HMPDF (Km = 1.04 mM; kcat = 2.69 s⁻¹; kcat/Km = 2.60 mM⁻¹·s⁻¹), and BDHMF (Km = 0.82 mM) were all amenable to Hanes-equation fitting . For in vivo detection, HMMF must be trapped as a thioether adduct with 3-mercaptobenzoic acid (MBA) prior to HPLC-ESI-MSn analysis, producing a characteristic [M+H]⁺ ion at m/z 281 with diagnostic fragments at m/z 263, 155, and 127 . The stable analogs can be analyzed directly by ¹H, COSY, HMQC, and HMBC NMR without prior derivatization . This instability is not merely an inconvenience but a defining property that dictates procurement specifications (short-term storage at −20°C, minimized aqueous exposure), experimental protocols (pre-derivatization workflows), and the necessity of ordering fresh material for each experimental campaign.

Chemical stability derivatization HPLC-ESI-MSn analytical method development

Structure–Activity Relationship Across Alkylidene Chain Length: Km Decreases as Side Chain Shortens, Predicting Highest Enzyme Affinity for HMMF (Zero-Carbon Methylene)

Although HMMF itself could not be kinetically characterized due to instability, the systematic variation of the 2-alkylidene substituent across three stable analogs reveals a clear structure–activity trend: Km values decrease monotonically as the side chain shortens—EDHMF (ethylidene, 2 carbons) Km = 2.14 mM > HMPDF (propylidene, 3 carbons) Km = 1.04 mM > BDHMF (butylidene, 4 carbons) Km = 0.82 mM . This inverse correlation between side-chain length and binding affinity strongly suggests that HMMF, bearing the minimal exocyclic methylene group (zero additional carbons beyond the double bond), would exhibit the lowest Km and thus the highest apparent binding affinity among all members of this substrate series. The authors of the primary study explicitly state that 'because the Km and kcat values for the furanone substrates fell in the same range, we assume similar data for HMMF,' with estimated kcat/Km specificity ranging from 1.4 to 2.7 mM⁻¹·s⁻¹ . This SAR trend is mechanistically rationalized by the crystal structure of FaEO, which shows that the active site accommodates the exocyclic double bond in a geometrically constrained orientation for hydride transfer from NAD(P)H, and that bulkier alkylidene substituents likely introduce steric clash .

Structure-activity relationship enzyme affinity Km trend substrate engineering

In Vivo Occurrence as a Species-Specific Pathway Biomarker: HMMF is Detectable Only in HDMF-Producing Fruits and Absent in Apple

HMMF was detected in vivo in strawberry, tomato, and pineapple fruits—all known HDMF producers—by HPLC-ESI-MSn analysis of the MBA thioether adduct, and its biosynthetic origin was confirmed by ¹³C-incorporation from D-[6-¹³C]-glucose feeding experiments . In contrast, apple (Malus domestica) and crab apple, which do not accumulate detectable HDMF, were shown by Li et al. (2026) to lack the natural HMMF precursor despite expressing functional enone oxidoreductase orthologs capable of HDMF formation when supplied with exogenous substrate . The presence or absence of HMMF is thus the determining factor for HDMF production in fruits, not the presence or absence of the reductase enzyme. This species-specific distribution establishes HMMF as a pathway-specific biomarker: its detection in plant tissue is diagnostic of active HDMF biosynthesis, and its absence explains the lack of Furaneol accumulation in species such as apple. Quantitatively, HDMF levels in HMMF-positive fruits exceed 0.1 mg/kg fresh weight (tomato, pineapple), whereas HMMF-negative apples produce no detectable HDMF .

Plant secondary metabolism fruit ripening biomarker HPLC-ESI-MSn stable isotope labeling

Evidence-Backed Application Scenarios for 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone (CAS 948557-12-8) in Academic and Industrial Research


In Vitro Enzymatic Synthesis of Authentic HDMF (Furaneol) Using Recombinant FaEO

HMMF is the mandatory substrate for the cell-free biocatalytic production of HDMF (Furaneol), the key strawberry flavor compound with an odor threshold of 10 ppb. Strawberry FaEO (kcat 0.82–2.14 s⁻¹) is the preferred biocatalyst, providing 5–10-fold higher turnover than the tomato SlEO ortholog (kcat 0.15–0.39 s⁻¹) . Reaction conditions: 0.14–5.7 mM HMMF, 12 mM NADH, phosphate buffer pH 7, 30°C, with immediate HPLC-ESI-MSn product quantification. HMMF must be handled in non-aqueous stock solutions and added to the assay immediately before enzyme addition to minimize aqueous degradation .

Targeted Metabolomics and Stable Isotope Dilution Analysis of HDMF Biosynthetic Pathway Activity in Plant Tissues

HMMF serves as the indispensable analytical reference standard for detecting the intact HDMF biosynthetic pathway in fruit metabolomics studies. The compound must be derivatized with 3-mercaptobenzoic acid (MBA) to form a stable thioether adduct detectable by HPLC-ESI-MSn at m/z 281 [M+H]⁺ with diagnostic fragments at m/z 263, 155, and 127 . This workflow has been validated in strawberry, tomato, and pineapple, and was critical for demonstrating that apple lacks the HMMF precursor despite possessing functional EO enzyme . Procurement of authentic HMMF standard is essential for any laboratory seeking to quantify pathway flux via stable isotope dilution or to validate HDMF biosynthetic capacity in novel plant species or engineered crops.

Enone Oxidoreductase Mechanistic Studies and Crystallography

HMMF is the native substrate required for elucidating the full catalytic mechanism of FaEO and its orthologs. The crystal structure of FaEO was solved at ≤1.6 Å resolution in six different states, revealing that the 4R-hydride of NAD(P)H is transferred specifically to the unsaturated exocyclic C6 carbon of HMMF to generate a cyclic achiral enolate intermediate . The exocyclic methylene group of HMMF is the structural feature that enables this stereospecific hydride transfer; bulkier alkylidene analogs (EDHMF, HMPDF, BDHMF) were used as crystallographic surrogates only because HMMF was too labile for co-crystallization . Enzyme mechanism laboratories studying ene-reductase stereochemistry or seeking to engineer FaEO variants with altered substrate scope require HMMF as the ground-truth substrate for determining wild-type kinetic and structural parameters.

Plant Metabolic Engineering: Validating HDMF Pathway Reconstitution in Heterologous Hosts

For synthetic biology efforts aimed at reconstituting the HDMF pathway in microorganisms or non-producing plant species, HMMF is the essential substrate for verifying the functional expression of the terminal reductase step. The Li et al. (2026) study demonstrated that apple EO orthologs can catalyze HDMF formation from HMMF in vitro despite the absence of endogenous HMMF in apple fruit, proving that the missing component is the precursor, not the enzyme . Metabolic engineers must procure HMMF to validate each engineered reductase variant and to quantify product formation rates before committing to full pathway reconstruction, as no surrogate substrate yields the correct product .

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